Prednisolon-17-Ethylcarbonat

Übersicht

Beschreibung

Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Prednisolone itself is a biologically active metabolite of prednisone, and its modifications, such as the 17-ethyl carbonate variant, are designed to enhance its therapeutic profile by improving its pharmacokinetic properties or reducing systemic side effects .

Synthesis Analysis

The synthesis of prednisolone derivatives, including those with modifications at the 16α-position, has been explored through various chemical reactions. For instance, the synthesis of methyl 16α-prednisolonecarboxylates involves the addition of fulminic acid to a pregnatriene derivative, followed by base-catalyzed ring opening and treatment with methanolic HCl . This process avoids the Mattox rearrangement, which can be suppressed by controlling reaction conditions such as temperature and protective groups .

Molecular Structure Analysis

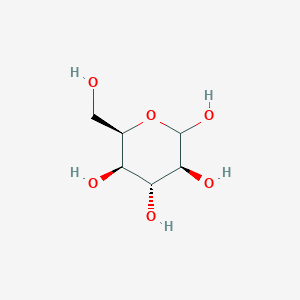

Prednisolone and its derivatives exhibit complex molecular structures that can be modified to achieve specific therapeutic goals. The molecular structure of prednisolone 17-Ethyl Carbonate is not explicitly detailed in the provided papers, but the general structure of prednisolone includes three hydroxyl groups at positions 11, 17α, and 21, with a double bond between carbons 1 and 4 in the pregnadiene system .

Chemical Reactions Analysis

The chemical reactivity of prednisolone derivatives can be manipulated by introducing different functional groups. For example, the introduction of an isoxazoline ring at the C-16 and C-17 positions and an alkyl carboxylate at the 16α-position can retain anti-inflammatory activity while reducing systemic side effects . The reactivity of these groups under physiological conditions can determine the drug's pharmacokinetics and pharmacodynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of prednisolone derivatives, such as polymorphism and pseudopolymorphism, can significantly affect their therapeutic efficacy and stability. Prednisolone exhibits polymorphism with two modifications, forms I and II, and a sesquihydrate, each with distinct thermodynamic and kinetic properties . These properties are crucial for the drug's solubility, bioavailability, and stability.

Case Studies

Prednisolone 17-Ethyl Carbonate, specifically, has been tested in various animal models for its anti-inflammatory activity. It has shown a considerable split between topical and systemic activity, suggesting potential for reduced systemic side effects when administered topically . This compound's unique properties make it a candidate for further testing in human clinical trials to assess its efficacy and safety profile.

Wissenschaftliche Forschungsanwendungen

Metabolisch inaktive Glukokortikoide

Prednisolon-17-Ethylcarbonat ist ein metabolisch inaktives Glukokortikoid . Das bedeutet, dass es sich um ein aktives Glukokortikoid handelt, das nach der Entfaltung seiner therapeutischen Wirkung zu einer inaktiven Verbindung metabolisiert wird . Dieser Ansatz minimiert unerwünschte Steroidwirkungen und ist besonders nützlich in Kombination mit topischer Anwendung .

Topische Anwendung

Die Veresterung an der C17-Hydroxylgruppe erhöht die Lipophilie des Glukokortikoids, wodurch this compound für die topische Anwendung geeignet wird . Dies hat sich als eine nützliche Modifikation für die topische Anwendung erwiesen .

Management von Augenentzündungen

This compound wurde zur Behandlung von Augenentzündungen eingesetzt<a aria-label="1: " data-citationid="692fd2c5-cefe-0da

Wirkmechanismus

Target of Action

Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone . Prednisolone primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Prednisolone 17-Ethyl Carbonate, like prednisolone, is expected to bind to glucocorticoid receptors, leading to changes in gene transcription. This results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

Upon administration, Prednisolone 17-Ethyl Carbonate is metabolized to prednisolone . Prednisolone can be further metabolized to various metabolites, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites are involved in various biochemical pathways that modulate the immune response and inflammation.

Result of Action

The action of Prednisolone 17-Ethyl Carbonate leads to a reduction in inflammation and immune response. This is beneficial in the treatment of conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action, efficacy, and stability of Prednisolone 17-Ethyl Carbonate can be influenced by various environmental factors. For instance, the metabolic inactivation approach has been used to minimize unwanted steroid effects by combining topical application with an active glucocorticoid that is metabolized to an inactive compound after delivering its therapeutic effect . This suggests that the route of administration can significantly impact the action of Prednisolone 17-Ethyl Carbonate.

Safety and Hazards

Prednisolone, the parent compound of Prednisolone 17-Ethyl Carbonate, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .

Biochemische Analyse

Biochemical Properties

Prednisolone 17-Ethyl Carbonate interacts with various enzymes, proteins, and other biomolecules. It is a nonhalogenated, double-ester derivative of prednisolone . The compound’s potency in biochemical reactions is similar to that of desoximetasone .

Cellular Effects

Prednisolone 17-Ethyl Carbonate influences cell function by exerting anti-inflammatory action. It has been used in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prednisolone 17-Ethyl Carbonate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized to prednisolone, an active glucocorticoid, with subsequent metabolism to prednisolone .

Temporal Effects in Laboratory Settings

The effects of Prednisolone 17-Ethyl Carbonate change over time in laboratory settings. It has a low skin atrophy potential and high anti-inflammatory action

Dosage Effects in Animal Models

The effects of Prednisolone 17-Ethyl Carbonate vary with different dosages in animal models. It has been tested for anti-inflammatory activity in various animal models by topical and systemic administration

Metabolic Pathways

Prednisolone 17-Ethyl Carbonate is involved in metabolic pathways that interact with enzymes or cofactors. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Eigenschaften

IUPAC Name |

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNDXWCEADDCU-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908885 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104286-02-4 | |

| Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE 17-ETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Prednisolone 17-Ethyl Carbonate unique compared to other corticosteroids in terms of its effects?

A1: Prednisolone 17-Ethyl Carbonate, also known as Prednicarbate, displays a favorable split between topical and systemic activity. [, ] This means it exerts strong anti-inflammatory effects locally where it is applied to the skin, while minimizing systemic side effects associated with corticosteroid use. [, ] This characteristic makes it a promising candidate for long-term treatment of dermatological conditions. []

Q2: How is the structure of Prednisolone 17-Ethyl Carbonate optimized for topical application?

A2: Prednisolone 17-Ethyl Carbonate is a prednisolone derivative lacking halogen groups, modified with a 17-ethyl carbonate and a 21-propionate ester. [, ] These structural modifications contribute to its physicochemical properties, enabling its incorporation into various topical formulations like creams and ointments. [] Research has focused on optimizing these formulations to ensure efficient drug release and penetration into the skin. []

Q3: Can you elaborate on the pharmacokinetic profile of Prednisolone 17-Ethyl Carbonate after topical application?

A3: Studies using radiolabeled Prednisolone 17-Ethyl Carbonate in animals have provided insights into its pharmacokinetic behavior. [] Following topical application, the compound exhibits a high affinity for the skin, acting as both a reservoir and a barrier. [] Absorption into the systemic circulation is minimal, leading to low blood levels. [] The absorbed fraction undergoes extensive metabolism, primarily resembling the biotransformation pathway of Prednisolone. [] This metabolic transformation contributes to its low systemic side effect profile. []

Q4: What are the implications of Prednisolone 17-Ethyl Carbonate's pharmacokinetic properties for its clinical use?

A4: The minimal systemic absorption and rapid metabolism of Prednisolone 17-Ethyl Carbonate after topical application suggest a reduced risk of systemic side effects compared to other corticosteroids. [] This characteristic is particularly important for long-term treatment of chronic skin conditions where prolonged systemic exposure to corticosteroids is undesirable. []

Q5: Has the efficacy of Prednisolone 17-Ethyl Carbonate been evaluated in clinical settings?

A5: While the provided abstracts don't detail specific clinical trial results, they highlight double-blind comparisons of Prednisolone 17-Ethyl Carbonate with other common therapeutic preparations, indicating its use in clinical studies for evaluating its efficacy. [] Additionally, the research emphasizes its potential for long-term application in conditions like atopic dermatitis and psoriasis based on encouraging findings from both animal models and early clinical observations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)